An In-depth Technical Guide to Bis(2-butoxyethyl) 2-hydroxyethyl phosphate-d4: Structure, Properties, and Application as an Internal Standard
An In-depth Technical Guide to Bis(2-butoxyethyl) 2-hydroxyethyl phosphate-d4: Structure, Properties, and Application as an Internal Standard
This guide provides a comprehensive technical overview of Bis(2-butoxyethyl) 2-hydroxyethyl phosphate-d4 (BBEHP-d4), a deuterated internal standard crucial for the accurate quantification of its non-labeled analogue, a significant metabolite of the organophosphate flame retardant Tris(2-butoxyethyl) phosphate (TBEP). Designed for researchers, analytical chemists, and toxicologists, this document delves into the molecule's chemical structure, physicochemical properties, and its pivotal role in advanced analytical methodologies.
Introduction: The Significance of a Deuterated Standard
Bis(2-butoxyethyl) 2-hydroxyethyl phosphate is a primary metabolite of Tris(2-butoxyethyl) phosphate (TBEP), a widely used flame retardant and plasticizer found in numerous consumer products.[1] Due to its additive nature, TBEP can leach into the environment, leading to human exposure through various pathways, including dust inhalation and dietary intake.[2] Monitoring human exposure to TBEP is critical for toxicological and epidemiological studies, and this is achieved by measuring its metabolites in biological matrices like urine.[3]
Accurate quantification of trace-level analytes in complex matrices necessitates the use of internal standards. Isotope-labeled internal standards, such as Bis(2-butoxyethyl) 2-hydroxyethyl phosphate-d4, are the gold standard for mass spectrometry-based quantification.[4][5] By incorporating four deuterium atoms, BBEHP-d4 is chemically identical to the native analyte, ensuring it behaves similarly during sample extraction, chromatographic separation, and ionization. However, its increased mass allows it to be distinguished by the mass spectrometer, enabling precise correction for matrix effects and variations in analytical performance.[6]
Chemical Structure and Physicochemical Properties
The key structural feature of BBEHP-d4 is the incorporation of four deuterium atoms on the 2-hydroxyethyl group. This specific labeling provides a stable isotopic signature with a minimal chromatographic isotope effect, ensuring it co-elutes closely with the unlabeled analyte.[7]
Chemical Identity and Properties
| Property | Value | Source(s) |
| IUPAC Name | bis(2-butoxyethyl) (1,1,2,2-tetradeuterio-2-hydroxyethyl) phosphate | [8] |
| Synonyms | BBEHP-d4, Bis(2-butoxyethyl) 2-Hydroxyethyl-d4 Phosphate Triester | [8] |
| CAS Number | 2469195-92-2 | [9] |
| Molecular Formula | C₁₄H₂₇D₄O₇P | [9] |
| Molecular Weight | 346.39 g/mol | [8] |
| Appearance | Clear, colorless oil | [10] |
| Purity | Typically ≥97% | [9] |
| Solubility | Soluble in organic solvents like acetonitrile and methanol. | [9][11] |
Structural Diagram
The diagram below illustrates the chemical structure of Bis(2-butoxyethyl) 2-hydroxyethyl phosphate-d4, highlighting the phosphate ester core and the deuterated ethyl group.
Caption: Chemical structure of BBEHP-d4.
Synthesis Pathway
While specific, proprietary synthesis protocols are not publicly available, a plausible synthetic route for BBEHP-d4 can be conceptualized based on established organophosphate chemistry. The synthesis would likely involve a multi-step process, beginning with the synthesis of the deuterated starting material.
A potential, generalized pathway is outlined below:
-
Deuteration of Ethylene Glycol: A common starting material, ethylene glycol, would undergo deuteration to produce ethylene glycol-d4. This can be achieved through various methods, including catalytic H-D exchange reactions.[12]
-
Phosphorylation: The deuterated ethylene glycol would then be reacted in a controlled manner with a phosphorylating agent, such as phosphorus oxychloride (POCl₃), in the presence of 2-butoxyethanol. This reaction forms the phosphate triester backbone.
-
Purification: The final product would be purified using chromatographic techniques to ensure high chemical and isotopic purity, which is essential for its function as an analytical standard.
Spectroscopic Analysis and Characterization
Definitive spectroscopic data for BBEHP-d4 is typically provided by the manufacturer on the certificate of analysis. However, based on its structure and data from analogous compounds, the expected spectral characteristics can be predicted.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the butoxyethyl groups. The signals corresponding to the 2-hydroxyethyl moiety would be absent due to the deuterium substitution.
-
¹³C NMR: The carbon NMR would display signals for all 14 carbon atoms in the molecule. The signals for the deuterated carbons (C-D) would be observed as multiplets with reduced intensity due to C-D coupling.
-
³¹P NMR: The phosphorus-31 NMR spectrum is expected to show a single resonance in the typical region for organophosphate triesters, generally between 0 and -20 ppm.[13][14]
-
-
Mass Spectrometry (MS):
-
High-Resolution MS: Accurate mass measurement would confirm the elemental composition of C₁₄H₂₇D₄O₇P.
-
Tandem MS (MS/MS): Collision-induced dissociation (CID) would produce a characteristic fragmentation pattern. Key fragment ions would likely result from the neutral loss of the butoxyethyl and deuterated hydroxyethyl chains. The presence of the +4 Da mass shift compared to the unlabeled analyte in both the precursor and fragment ions confirms the isotopic labeling. A plausible fragmentation would involve the cleavage of the C-O bonds adjacent to the phosphate group.
-
Application in Quantitative Analysis: A Workflow Example
BBEHP-d4 is indispensable for the quantification of its unlabeled analogue in complex biological and environmental samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below is a representative workflow for the analysis of TBEP metabolites in urine.
Note: This is a generalized protocol and must be optimized and validated for the specific instrumentation and matrix used.
Experimental Protocol: Quantification of BBEHP in Urine
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Thaw a 1 mL urine sample and centrifuge to remove particulates.
-
Spike the supernatant with a known concentration of BBEHP-d4 internal standard solution.
-
Condition a mixed-mode anion exchange SPE cartridge.
-
Load the spiked urine sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with an appropriate solvent mixture (e.g., acidified methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[15]
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with an additive like formic acid or ammonium acetate to improve ionization.[7]
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative mode is commonly employed for organophosphate metabolites.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).[16] Specific precursor-to-product ion transitions for both the analyte (BBEHP) and the internal standard (BBEHP-d4) are monitored.
-
Example MRM Transitions (Hypothetical):
-
BBEHP: Q1: 341.2 m/z → Q3: [Fragment Ion 1], [Fragment Ion 2]
-
BBEHP-d4: Q1: 345.2 m/z → Q3: [Corresponding Fragment Ion 1 + 4 Da], [Corresponding Fragment Ion 2 + 4 Da]
-
-
-
-
Data Analysis and Quantification:
-
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in a series of calibration standards.
-
The concentration of BBEHP in the unknown samples is then calculated from this calibration curve.
-
Workflow Diagram
Caption: Typical workflow for BBEHP quantification.
Handling, Storage, and Safety
Proper handling and storage are paramount to maintaining the integrity and purity of BBEHP-d4.
-
Storage: The compound should be stored under refrigerated conditions (+2°C to +8°C), protected from light.[9] It is often supplied in a solvent, which should be stored in a tightly sealed container to prevent evaporation and contamination.
-
Handling:
-
As with all chemical standards, BBEHP-d4 should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
-
To prevent isotopic dilution through hydrogen-deuterium (H-D) exchange, exposure to moisture should be minimized. Use dry glassware and handle under an inert atmosphere (e.g., nitrogen or argon) when preparing solutions.[10][11]
-
Conclusion
Bis(2-butoxyethyl) 2-hydroxyethyl phosphate-d4 is a vital analytical tool for researchers in environmental health, toxicology, and regulatory science. Its stable isotopic label allows for highly accurate and precise quantification of TBEP exposure, which is essential for understanding the potential health risks associated with this ubiquitous flame retardant. By adhering to the principles of proper handling and employing validated analytical methods, as outlined in this guide, researchers can ensure the generation of reliable and defensible data.
References
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SciELO. (2017). ORGANOPHOSPHATE ESTERS REMOVAL BY UV/H2 O2 PROCESS MONITORED BY 31P NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY. Retrieved from [Link]
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ResearchGate. (n.d.). ³¹P NMR chemical shifts for various types of organophosphorus esters. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
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PubChem. (n.d.). Bis(2-butoxyethyl) 2-hydroxyethyl phosphate-d4. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
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PubMed. (2014). Analysis of organophosphate flame retardant diester metabolites in human urine by liquid chromatography electrospray ionisation tandem mass spectrometry. Retrieved from [Link]
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Surfachem. (2008). SAFETY DATA SHEET TRIBUTOXYETHYL PHOSPHATE. Retrieved from [Link]
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Harwick Standard. (2024). SAFETY DATA SHEET - PHOSFLEX T-BEP. Retrieved from [Link]
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MDPI. (2022). Dietary Exposure to Flame Retardant Tris (2-Butoxyethyl) Phosphate Altered Neurobehavior and Neuroinflammatory Responses in a Mouse Model of Allergic Asthma. Retrieved from [Link]
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PubMed. (2022). Tris(2-butoxyethyl) phosphate (TBEP): A flame retardant in solid waste display hepatotoxic and carcinogenic risks for humans. Retrieved from [Link]
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PubMed. (2016). Metabolites of organophosphate ester flame retardants in urine from Shanghai, China. Retrieved from [Link]
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